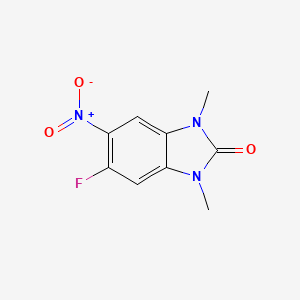

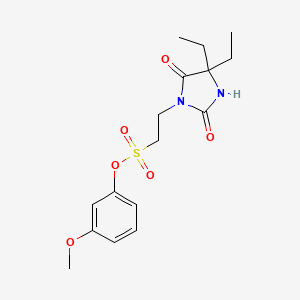

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions starting from commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material in the synthesis of various nitrogenous heterocycles, including benzimidazoles and benzodiazepinediones . Similarly, 5-fluorobenzimidazolyl-2-thione is synthesized from 4-fluoroaniline through acetylation, nitration, reduction, and treatment with carbon disulphide, followed by condensation reactions to yield different heterocyclic systems .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods such as NMR. For example, the structural assignments for the compounds synthesized from 5-fluorobenzimidazolyl-2-thione were made using 1H NMR spectral data . These structures are characterized by the presence of a benzimidazole core with fluoro and nitro substituents, which are key functional groups that influence the biological activity of these

Scientific Research Applications

Synthesis and Antitumor Evaluation

Research has been conducted on novel derivatives of benzothiazole, which share some structural similarities with the query compound, for their potential antitumor activities. These derivatives have shown cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as against normal human fibroblast cell lines. The study highlights the synthesis of nitro derivatives followed by reduction to amino derivatives, indicating a methodological approach that could be applicable to the query compound for exploring its antitumor potential (Racané et al., 2006).

Role in Organic Magnetic Materials

Another research avenue involves the synthesis and characterization of benzimidazole-based organic magnetic materials, where derivatives similar to the query compound were analyzed for their magnetic properties. The study delves into the hydrogen bond contributions towards antiferromagnetic exchange coupling, which could suggest potential applications of the query compound in developing new organic magnetic materials with specific magnetic behaviors (Ferrer et al., 2001).

Heterocyclic Oriented Synthesis

The use of multireactive building blocks for the preparation of various nitrogenous heterocycles through heterocyclic oriented synthesis (HOS) is another relevant research area. This approach could be relevant for the query compound, suggesting its potential as a precursor in the synthesis of benzimidazoles, benzotriazoles, and other heterocycles, indicating its versatility in the synthesis of diverse chemical libraries important for drug discovery (Křupková et al., 2013).

Development of Fluorescent Probes

Research into the development of fluorescent probes for biological applications, such as the imaging of nitroxyl in living cells, provides insight into another possible application area. The study on a novel fluorescent probe based on the excited state intramolecular proton transfer (ESIPT) mechanism demonstrates the potential of structurally similar compounds in biological imaging and diagnostics (Lv et al., 2015).

Radiofluorination for PET Radioligands

The synthesis of PET radioligands through the radiofluorination of diaryliodonium tosylates, targeting specific receptors in the brain for molecular imaging, represents a cutting-edge application in neurology and oncology. This suggests the potential for the fluorinated derivatives of the query compound in the development of novel imaging agents for studying various neurological disorders and cancers (Telu et al., 2011).

Mechanism of Action

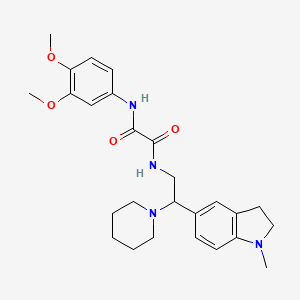

It’s worth noting that the compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities are often due to the compound’s interaction with multiple receptors, leading to changes in various biochemical pathways .

properties

IUPAC Name |

5-fluoro-1,3-dimethyl-6-nitrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDJOIQJDAGXMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)